molecular formula C23H20ClN7O3 B2699619 3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207005-96-6

3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2699619
CAS RN: 1207005-96-6
M. Wt: 477.91
InChI Key: ICCJQUHQPYMIMX-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H20ClN7O3 and its molecular weight is 477.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Functionalized [1,2,4]triazolo[1,5-a]pyridine Derivatives

This compound can be used in the synthesis of functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives . The protocol involves a palladium catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .

Synthesis of Energetic Materials

The compound can also be used in the synthesis of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . These materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Inhibitor of LSD1

A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, which includes this compound, were synthesized and evaluated for their LSD1 inhibitory effects . The structure-activity relationship studies (SARs) were conducted by exploring three regions of this scaffold, leading to the discovery of compound 27 as a potent LSD1 inhibitor .

Synthesis of Leishmania CRK3 Inhibitors

The compound can be applied to the synthesis of leishmania CRK3 inhibitors . This is particularly important in the development of treatments for leishmaniasis, a parasitic disease caused by the Leishmania parasite .

Development of Secondary Explosives

One of the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials synthesized using this compound exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance . This suggests its potential use as a secondary explosive .

Development of Heat-Resistant Explosives

Another [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic material synthesized using this compound has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance . This outperforms all current heat-resistant explosives, suggesting its significant potential as a heat-resistant explosive .

Development of Primary Explosives

Certain compounds synthesized using this compound are very sensitive but exhibit excellent calculated detonation performance . These attractive features suggest strong possibilities for applications as primary explosives .

Study of Weak Interactions and Sensitivity of Energetic Materials

The compound can be used in detailed studies based on X-ray diffraction to illustrate the relationship between weak interactions and sensitivity of energetic materials . This is crucial in the design of next-generation fused ring energetic materials for different applications .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN7O3/c1-14(2)33-18-9-5-16(6-10-18)21-26-19(34-28-21)12-30-13-25-22-20(23(30)32)27-29-31(22)11-15-3-7-17(24)8-4-15/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCJQUHQPYMIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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